molecular formula C12H8Cl3N3O B565916 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide CAS No. 1798004-92-8

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

Cat. No.: B565916
CAS No.: 1798004-92-8
M. Wt: 316.566
InChI Key: HYBBTYDHTGAQKY-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is a chemical compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes multiple chlorine atoms and a pyridine ring, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide typically involves the use of chlorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new products.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a key method for synthesizing this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.

Scientific Research Applications

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and pyridine ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound shares a similar pyridine structure and chlorine substitution pattern.

    2-Chloro-N-(2,6-dichloro-4-methylpyridin-3-yl)pyridine-3-carboxamide: Another closely related compound with similar chemical properties.

Uniqueness

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity. Its versatility in various chemical reactions and applications makes it a valuable compound for scientific research.

Properties

IUPAC Name

2,6-dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBTYDHTGAQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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